5-FLUORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID
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Overview
Description
5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H4BF4NO4 and a molecular weight of 252.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, nitro, and trifluoromethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, such as 5-fluoro-2-nitro-4-(trifluoromethyl)phenyl halide, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid can be oxidized to a boronate ester.
Substitution Reactions: The fluorine and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.
Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid.
Major Products:
Aryl or Vinyl Derivatives: Formed from Suzuki-Miyaura cross-coupling.
Aminophenylboronic Acid: Formed from the reduction of the nitro group.
Boronate Esters: Formed from the oxidation of the boronic acid.
Scientific Research Applications
Chemistry: 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is also used as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its derivatives can be used as inhibitors of specific enzymes or as ligands for biological targets .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
Comparison: 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties. These substituents increase the acidity of the boronic acid and influence its reactivity in cross-coupling reactions . In comparison, other similar compounds may lack one or more of these substituents, resulting in different reactivity and applications .
Properties
IUPAC Name |
[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-5-2-4(8(14)15)6(13(16)17)1-3(5)7(10,11)12/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQLIQTHKOGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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